![molecular formula C10H13ClN2O B043985 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride CAS No. 91374-26-4](/img/structure/B43985.png)
2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride
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Description
“2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride” is a chemical compound with the molecular formula C10H13ClN2O . It is also known by its IUPAC name, 2-(1H-indol-4-yloxy)ethanamine hydrochloride .
Molecular Structure Analysis
The molecular structure of “2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride” can be represented by the SMILES string: C1=CC2=C (C=CN2)C (=C1)OCCN.Cl . This indicates that the compound contains an indole ring attached to an ethanamine group via an ether linkage .Scientific Research Applications
Antiviral Activity
Indole derivatives, such as 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride, have shown promising antiviral activities . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives are known to possess anti-inflammatory properties . This could potentially make 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride useful in the treatment of conditions characterized by inflammation .
Anticancer Potential
Indole derivatives have been found to exhibit anticancer activities . This suggests that 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride could potentially be used in cancer treatment .
Antioxidant Activity
Indole derivatives are known for their antioxidant properties . This means that 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride could potentially be used to combat oxidative stress .
Antimicrobial Properties
Indole derivatives have shown antimicrobial activities . This suggests that 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride could potentially be used in the treatment of microbial infections .
Antitubercular Activity
Indole derivatives have demonstrated antitubercular activities . This suggests that 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride could potentially be used in the treatment of tuberculosis .
Neurotransmitter Modulation
4-(2-aminoethyl)oxyindole hydrochloride bears a close structural and chemical similarity to the neurotransmitter serotonin and to melatonin, which plays a key role in the daily behavioral and physiological states of humans .
Treatment of Psychotic Disorders
4-(2-aminoethyl)oxyindole hydrochloride has been identified as a viable lead for further preclinical characterization as a potential novel treatment option for disorders associated with increased dopaminergic function, such as schizophrenia .
properties
IUPAC Name |
2-(1H-indol-4-yloxy)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-5-7-13-10-3-1-2-9-8(10)4-6-12-9;/h1-4,6,12H,5,7,11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGTZKDSBORQAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624380 |
Source
|
Record name | 2-[(1H-Indol-4-yl)oxy]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride | |
CAS RN |
91374-26-4 |
Source
|
Record name | 2-[(1H-Indol-4-yl)oxy]ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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